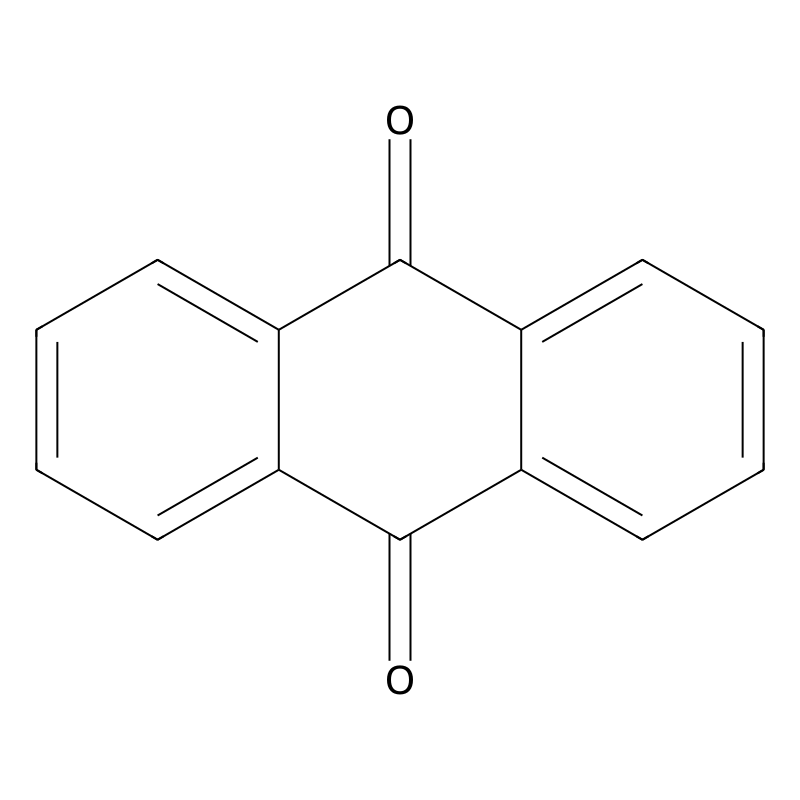

Anthraquinone

C14H8O2

C6H4(CO)2C6H4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C14H8O2

C6H4(CO)2C6H4

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C

SOL IN CONCN SULFURIC ACID

Soluble in acetone

In water, 1.353 mg/L at 25 °C

Solubility in water: very poo

Synonyms

Canonical SMILES

Anthraquinone is an aromatic organic compound with the formula C₁₄H₈O₂, consisting of three fused benzene rings with two ketone groups located at the 9 and 10 positions. It is a significant derivative of anthracene and serves as the parent compound for a wide range of dyes and pigments, particularly in the textile industry. Anthraquinone is known for its stability and has a characteristic yellow to orange color when dissolved in concentrated sulfuric acid . This compound plays a crucial role in various chemical processes, including dyeing, where it is transformed into more complex structures for use in vat dyes .

The mechanism of action of anthraquinone depends on its specific application. Here are two key examples:

- Pulp Bleaching in Papermaking: In the kraft process for paper production, anthraquinone acts as a redox catalyst. It promotes the delignification of wood pulp by selectively oxidizing the carbohydrate components, preventing their degradation by the alkaline pulping liquor.

- Anthraquinone Derivatives as Anti-Cancer Drugs: Some anthraquinone derivatives, such as doxorubicin, exhibit anti-cancer properties. These drugs interact with DNA and inhibit its replication, thereby hindering the growth and proliferation of cancer cells.

Anthraquinones in Anticancer Research

Anthraquinones, a class of natural and synthetic compounds with a core structure of 9,10-dioxoanthracene, have attracted significant interest in scientific research due to their potential as anticancer agents. Their diverse biological activities, including their ability to induce cell death and inhibit cancer cell proliferation, have made them promising candidates for future cancer therapies [].

Current research focuses on exploring the mechanisms by which anthraquinones exert their anticancer effects. Studies suggest that they may work through various pathways, including:

- Targeting essential cellular proteins: Anthraquinones can bind to and inhibit the activity of proteins crucial for cancer cell survival and proliferation, such as kinases and topoisomerases [].

- Inducing cell death: Anthraquinones can trigger different cell death pathways in cancer cells, including apoptosis and autophagy, ultimately leading to their elimination [].

- Modulating the immune system: Some anthraquinones have been shown to activate the immune system, enhancing the body's own anti-tumor response [].

Researchers are also actively investigating strategies to overcome limitations associated with anthraquinones, such as potential toxicity and low bioavailability. This involves structural modifications to enhance their potency and selectivity towards cancer cells while minimizing side effects [].

Anthraquinones in Other Scientific Fields

While the focus of this response is on scientific research, it's important to note that anthraquinones have applications beyond cancer research. They have been explored in various scientific fields, including:

- Antimicrobial activity: Research suggests that certain anthraquinones possess antimicrobial properties and may be useful in developing new antibiotics or food preservatives [].

- Antioxidant activity: Anthraquinones exhibit antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].

- Industrial applications: Anthraquinones are used as dyes, pigments, and catalysts in various industrial processes [].

- Reduction: In alkaline solutions, anthraquinone can be reduced to anthrahydroquinone using reducing agents like sodium dithionite. This reaction is essential for its application in dyeing processes, as anthrahydroquinone is water-soluble and can form dyes upon oxidation .

- Oxidation: While anthraquinone is stable towards oxidation, it can be oxidized under specific conditions to yield other quinonoid compounds. The oxidation state can influence its reactivity and applications in organic synthesis .

- Condensation Reactions: Anthraquinone can participate in condensation reactions with various substrates, forming derivatives that are often used in dye production .

Anthraquinone exhibits several biological activities:

- Antimicrobial Properties: Some studies have shown that anthraquinones possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Antioxidant Activity: Due to their redox properties, anthraquinones can act as antioxidants, scavenging free radicals and potentially protecting cells from oxidative stress .

- Pharmacological Effects: Certain derivatives of anthraquinone have been investigated for their anticancer properties and ability to modulate various biological pathways .

Anthraquinone can be synthesized through various methods:

- Oxidation of Anthracene: The most common industrial method involves the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate .

- Condensation of Benzene and Phthalic Anhydride: Another method includes the condensation of benzene with phthalic anhydride followed by dehydration, which leads to the formation of anthraquinone .

- Biosynthesis: In nature, anthraquinones are synthesized via polyketide pathways in plants, contributing to their diverse biological roles .

Anthraquinone has numerous applications across various industries:

- Dye Production: It is primarily used in the manufacture of vat dyes, which are known for their excellent lightfastness and washfastness properties. These dyes are widely used in textiles and paper industries .

- Pigments: Anthraquinone derivatives are also utilized as pigments in plastics, inks, and coatings due to their vibrant colors and stability .

- Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Research into the interactions of anthraquinone with other compounds has revealed interesting insights:

- Redox Chemistry: Studies have indicated that lithium ions can enhance the reduction potential of anthraquinone, suggesting potential applications in battery technology where redox-active materials are essential .

- Complex Formation: Anthraquinones can form complexes with various metal ions, which may alter their reactivity and biological activity, providing avenues for further research into their therapeutic potential .

Anthraquinone shares structural similarities with several other compounds. Here are some notable ones:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Alizarin | Similar backbone | A natural dye derived from anthraquinone |

| 1,4-Naphthoquinone | Fused ring structure | Exhibits different redox properties |

| Benzoquinone | Quinonoid structure | More reactive due to fewer fused rings |

| Phenanthrene | Fused aromatic rings | Lacks ketone groups; used primarily as a hydrocarbon |

| 9-Hydroxyanthracene | Hydroxylated derivative | Displays different solubility characteristics |

Anthraquinone's uniqueness lies in its dual functional groups (ketones) that enable versatile chemical reactivity while maintaining stability under various conditions. Its role as a precursor for numerous dyes further distinguishes it from similar compounds.

Evolution of the Riedl-Pfleiderer Process for Hydrogen Peroxide Production

Developed by IG Farben in the 1930s–1940s, the Riedl-Pfleiderer process revolutionized hydrogen peroxide (H₂O₂) production. The process involves a cyclical redox system using 2-ethylanthraquinone (EAQ) as a catalyst.

Key Stages of the Process

- Hydrogenation: EAQ is reduced to 2-ethylanthrahydroquinone (EAQH₂) using H₂ and a palladium catalyst (e.g., Pd/Al₂O₃).

- Autoxidation: EAQH₂ reacts with O₂ in a solvent mixture, regenerating EAQ and producing H₂O₂.

- Extraction: H₂O₂ is separated via liquid-liquid extraction and purified.

Challenges:

- Mass Transfer Limitations: Fast hydrogenation kinetics require efficient mixing.

- Catalyst Deactivation: Pd catalysts leach or agglomerate over cycles.

Catalytic Hydrogenation Pathways in Modern Anthraquinone-Based Redox Systems

Hydrogenation of EAQ remains critical for H₂O₂ synthesis. Modern catalysts optimize activity and stability:

Catalyst Advances

Mechanistic Insights:

- Rideal-Eley Mechanism: H₂ dissociates on Pd, while EAQ adsorbs on the catalyst surface, enabling hydrogen transfer.

- Kinetic Models:

$$

\text{Rate} = k \cdot [H_2]^0 \cdot [EAQ]^1

$$

where $$k$$ = rate constant.

Green Synthesis Innovations: Ionic Liquids and Microwave-Assisted Fabrication

Traditional anthraquinone synthesis (e.g., CrO₃ oxidation) faces environmental and cost challenges. Green methods address these limitations:

Ionic Liquid-Mediated Synthesis

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | Triethylamine sulfate | 80.8% | |

| Temperature | 120–180°C | ||

| Pressure | 5–50 mmHg | ||

| Solvent-Free | Yes |

Process:

Palladium-Catalyzed Hydrogenation Dynamics: DFT Studies of Active Sites

Palladium-catalyzed hydrogenation of anthraquinone (AQ) derivatives is a critical step in the anthraquinone process for hydrogen peroxide synthesis. DFT studies have elucidated the role of Pd active sites in facilitating the sequential hydrogenation of carbonyl groups. For instance, a Pd~6~H~2~ cluster model revealed that hydrogenation proceeds via a two-step mechanism: (1) adsorption of AQ onto the Pd surface, followed by (2) hydrogen transfer to the carbonyl oxygen [1] [4]. The adsorption energy of 2-ethyl-5,6,7,8-tetrahydro-9,10-anthraquinone (H~4~eAQ) on Pd~6~H~2~ (-34.2 kcal/mol) is significantly higher than that of non-hydrogenated AQ (-26.5 kcal/mol), favoring H~4~eAQ hydrogenation [1].

The activation energy barrier for the first hydrogenation step (C=O → C–OH) is approximately 8 kcal/mol lower than that of the second step (C–OH → C–H~2~O) [1]. This difference arises from electron delocalization across the aromatic ring of AQ intermediates, which stabilizes the transition state during the initial hydrogenation [1] [4]. Comparative DFT analyses of Pd(111) surfaces further show that dihydrogen adsorbs dissociatively at Pd top sites, with hydrogen atoms migrating to adjacent 3-fold hollow sites before abstracting carbonyl oxygen atoms [4].

Table 1: Key Parameters for AQ Hydrogenation on Pd Catalysts

| Parameter | 2-Ethyl-AQ (eAQ) | H~4~eAQ |

|---|---|---|

| Adsorption Energy (kcal/mol) | -26.5 | -34.2 |

| Activation Energy (Step 1) | 12.3 | 10.8 |

| Activation Energy (Step 2) | 20.1 | 18.9 |

| Desorption Energy (kcal/mol) | 15.7 | 9.4 |

Electron Transfer Mechanisms in Alkyltetrahydroanthraquinone Regeneration

Electron transfer between Pd catalysts and alkyltetrahydroanthraquinone (THAQ) intermediates is central to regenerating active anthrahydroquinone (AHQ) species. DFT calculations demonstrate that electron-rich Pd clusters donate electrons to the lowest unoccupied molecular orbital (LUMO) of AQ derivatives, facilitating carbonyl reduction [1] [4]. For example, in the Pd~6~H~2~-AQ system, electrons transfer from a reactive hydrogen atom adsorbed on Pd (Pd–H) to the C~4~ position of the AQ aromatic ring, subsequently delocalizing to the carbonyl group [1].

The electron-withdrawing effect of the carbonyl group enhances this transfer, as evidenced by a 0.3 eV reduction in the LUMO energy of H~4~eAQ compared to eAQ [1]. This mechanism is further supported by molecular orbital analysis, which shows greater electron density redistribution in H~4~eAQ intermediates during hydrogenation [4]. Such insights explain why alkylated and partially hydrogenated AQ derivatives exhibit higher regeneration efficiency in industrial settings.

Disproportionation Reactions and Byproduct Formation in Industrial Processes

Undesired disproportionation reactions during AQ hydrogenation lead to byproducts such as anthrone (AN), tetrahydroanthrone (THAN), and oxanthrone (OAN). DFT studies attribute these side reactions to incomplete hydrogenation and steric hindrance at the Pd surface [4]. For instance, AN forms when one carbonyl group in AQ is fully hydrogenated while the other remains unreacted, followed by intramolecular dehydration [4].

Table 2: Common Byproducts in AQ Hydrogenation

| Byproduct | Formation Pathway | Energy Barrier (kcal/mol) |

|---|---|---|

| Anthrone (AN) | Partial hydrogenation + dehydration | 18.2 |

| Tetrahydroanthrone (THAN) | Hydrogenation of AN | 22.5 |

| Oxanthrone (OAN) | Oxidation of AN | 25.7 |

Data derived from [4].

Industrial processes mitigate byproduct formation by optimizing Pd catalyst dispersion and reaction conditions. High-dispersion Pd catalysts, synthesized via tin stabilizers and controlled calcination, reduce steric constraints and improve hydrogenation selectivity [2]. For example, a Pd/SnO~2~ catalyst with 2.5 nm Pd particles achieves a 98% conversion of AQ with <1% AN formation [2].

Fungal anthraquinoid metabolites represent one of the most structurally diverse classes of secondary metabolites produced through sophisticated polyketide synthase pathways. The biosynthesis of these compounds is primarily orchestrated by non-reducing polyketide synthases (NR-PKSs), which are large multidomain enzymes that catalyze the iterative assembly of polyketide chains followed by regioselective cyclization reactions [1] [2].

The fundamental mechanism underlying fungal anthraquinone biosynthesis involves the successive Claisen condensations of malonyl-coenzyme A (malonyl-CoA) units with an acetyl-coenzyme A (acetyl-CoA) starter unit [1]. This process is facilitated by the acyl carrier protein (ACP) domain, which provides the regioselective cyclization of a β-polyketide chain to yield various aromatic metabolites. The polyketide pathway consists of a template-based system where the growing polyketide chain undergoes specific cyclization patterns determined by the product template (PT) domain [1] [3].

Two distinct cyclization patterns have been identified in fungal anthraquinone biosynthesis: the C4-C9 cyclization pathway, which is most commonly observed, and the C6-C11 cyclization pathway [1] [4]. The regioselectivity of the first ring cyclization is crucial for determining the final structure of the anthraquinone metabolite. The PT domain undergoes either C4-C9 or C6-C11 cyclizations, followed by aldol reaction, enolization, oxidation, and decarboxylation, ultimately resulting in the formation of the characteristic anthraquinone scaffold [1].

Aspergillus terreus represents a well-studied example of fungal anthraquinone biosynthesis, where the pathway produces emodin and emodin anthrone as key metabolites [5] [6]. The biosynthetic machinery includes essential domains such as the ketosynthase (KS), acyltransferase (AT), and the critical thioesterase/Claisen lycase (TE/CLC) domain, which catalyzes the final cyclization reaction [7]. The TE/CLC domain represents a unique evolutionary adaptation that enables C-C bond formation as a product release mechanism, dramatically expanding the synthetic potential of polyketide synthases [7].

The structural organization of fungal NR-PKSs differs significantly from their bacterial counterparts. These megasynthases typically contain multiple functional domains within a single polypeptide chain, including the essential ACP domain that serves as a molecular scaffold for the growing polyketide intermediate [8]. The ACP domain employs a phosphopantetheine arm to tether polyketide intermediates and building blocks, facilitating their transfer between different catalytic domains [9].

Viridicatumtoxin biosynthesis in Penicillium aethiopicum exemplifies the complexity of fungal anthraquinone pathways [10] [11]. The biosynthetic gene cluster includes VrtA, a non-ribosomal peptide synthetase-polyketide synthase (NRPKS) hybrid enzyme, along with specialized cytochrome P450 enzymes VrtK and VrtE that catalyze unique cyclization and hydroxylation reactions [11]. The pathway demonstrates how fungal systems have evolved to incorporate additional enzymatic machinery beyond the core PKS components to generate structurally complex anthraquinoid metabolites.

The regulation of polyketide chain length is achieved through the coordinated action of the KS and chain length factor (CLF) domains, which form heterodimeric complexes that control the number of condensation reactions occurring during chain elongation [12]. This mechanism ensures the production of the appropriate octaketide precursor (C16 chain length) that serves as the foundation for anthraquinone formation [13].

Post-PKS modifications play crucial roles in generating the structural diversity observed in fungal anthraquinoids. These modifications include hydroxylation reactions catalyzed by cytochrome P450 enzymes, methylation reactions performed by S-adenosyl-L-methionine-dependent methyltransferases, and glycosylation reactions carried out by UDP-glucose glucosyltransferases [14]. The timing and specificity of these modifications contribute significantly to the final biological activity and physicochemical properties of the anthraquinone metabolites.

The anthrone oxidation step represents a critical transformation in the pathway, converting the initially formed anthrone intermediate to the stable anthraquinone form [6]. This oxidation is typically catalyzed by specialized anthrone oxidases, such as HypC in aflatoxin biosynthesis, which are small monooxygenases that do not require metal ions or complex cofactors for oxygen activation [6].

Biomimetic Strategies for Complex Dimeric Anthraquinone Architectures

The development of biomimetic synthetic strategies for complex dimeric anthraquinone architectures has emerged as a powerful approach for accessing structurally challenging natural products. These strategies draw inspiration from the putative biosynthetic pathways observed in nature while providing practical synthetic solutions for laboratory-scale preparation of these valuable compounds [15] [16].

Oxidative dimerization represents one of the most fundamentally important biomimetic strategies for constructing dimeric anthraquinone structures [17]. This approach exploits the inherent reactivity of electron-rich aromatic systems toward single-electron oxidation, leading to radical intermediates that can undergo coupling reactions. Hypervalent iodine reagents such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) have proven particularly effective for promoting these transformations [17]. The success of oxidative dimerization strategies depends critically on controlling the regioselectivity of the coupling reaction, which can be influenced by steric factors, electronic effects, and the choice of oxidizing agent [18].

The synthesis of hypericin represents a landmark achievement in biomimetic oxidative dimerization [19]. The approach involves the coupling of emodin anthrone derivatives under carefully controlled oxidative conditions, leading to the formation of the characteristic biaryl linkage found in this therapeutically important natural product. The regioselectivity of the dimerization process is governed by the electronic properties of the aromatic system and the steric accessibility of different coupling positions [19].

Diels-Alder cycloaddition reactions have found remarkable application in the construction of anthracene-quinone hybrid architectures [20] [21]. The biomimetic synthesis of acremine G exemplifies this approach, featuring a highly regioselective and stereoselective Diels-Alder reaction between a silyl-protected hydroquinone diene and a structurally related alkenyl quinone [20]. The major endo [4 + 2] adduct undergoes spontaneous transformation under deprotection conditions, ultimately yielding the desired dimeric product with excellent stereochemical control [20].

Radical coupling strategies have emerged as versatile tools for generating carbon-carbon bonds between anthraquinone units [22]. These approaches typically involve the generation of stabilized radical intermediates through photochemical or chemical means, followed by selective coupling reactions. The persistence and stability of the radical intermediates play crucial roles in determining the success of these transformations [22].

The Hauser annulation reaction has proven particularly valuable for late-stage introduction of anthraquinone moieties into complex molecular architectures [22]. This methodology involves the reaction between a nucleophilic sulfone-stabilized carbanion and an electrophilic quinone acceptor, leading to the formation of polycyclic anthraquinone-containing structures. The regioselectivity of the annulation process can be controlled through careful design of the reaction partners and optimization of the reaction conditions [22].

Photochemical cyclization strategies have found application in the synthesis of highly complex dimeric anthraquinone natural products [23]. The total synthesis of clostrubin demonstrates the power of this approach, employing a photo-induced 6π electrocyclization followed by spontaneous aromatization to construct a hexasubstituted aromatic ring at a late stage in the synthesis [23]. This strategy enables the formation of structurally challenging ring systems that would be difficult to access through conventional thermal methods [23].

Metal-catalyzed cross-coupling reactions have expanded the toolkit available for constructing dimeric anthraquinone frameworks [24]. Palladium-catalyzed coupling reactions, in particular, have enabled the selective formation of carbon-carbon bonds between anthraquinone units under mild conditions. The development of chiral ligands for these transformations has made possible the asymmetric synthesis of dimeric anthraquinone natural products with defined stereochemistry [24].

The biomimetic synthesis of variecolortides demonstrates the application of multiple strategic approaches within a single synthetic sequence [15]. These heterodimeric natural products, which contain both anthraquinone and indole structural elements, require the careful orchestration of different coupling strategies to achieve the desired molecular architecture. The synthesis involves the preparation of separate anthraquinone and indole fragments, followed by their union through a [4 + 2] annulation reaction [15].

Enzymatic coupling strategies represent an emerging area of biomimetic synthesis that directly emulates the biological processes responsible for dimeric anthraquinone formation [25]. These approaches employ oxidative enzymes such as laccases and peroxidases to promote selective coupling reactions under mild, environmentally friendly conditions. The enzyme active site architecture provides exquisite control over the regioselectivity and stereochemistry of the coupling process [25].

The development of supramolecular approaches to dimeric anthraquinone synthesis has opened new avenues for controlling the stereochemical outcome of coupling reactions [26]. These strategies exploit host-guest interactions and other non-covalent binding modes to pre-organize reactive partners in favorable geometries for subsequent bond formation. The use of cucurbituril hosts, for example, has enabled the formation of well-defined supramolecular dimers that exhibit enhanced photocatalytic activity [26].

Stereochemical Control in Viridicatumtoxin B Synthesis via Anthrone Intermediates

The total synthesis of viridicatumtoxin B represents one of the most challenging undertakings in the field of anthraquinone natural product synthesis, requiring the development of innovative strategies for stereochemical control at multiple centers throughout the complex tetracyclic framework [27] [28]. The synthesis is particularly noteworthy for its reliance on anthrone intermediates as key building blocks, which provide both synthetic opportunities and stereochemical challenges [10].

The initial synthetic approach to viridicatumtoxin B focused on the construction of the characteristic spirocyclic EF ring junction through a biomimetic Friedel-Crafts-type alkylation strategy [27]. This approach was inspired by the proposed biosynthetic pathway and involved the development of a novel anthrone alkylation reaction that could establish the hindered quaternary carbon center at C15 [27]. The stereochemical outcome of this transformation is controlled by the steric approach of the electrophile to the anthrone nucleophile, with the bulky substituents on the aromatic ring directing the facial selectivity of the alkylation [27].

The spirocyclization reaction represents a critical stereochemistry-determining step in the synthesis [27] [28]. The transformation involves the treatment of an appropriately functionalized anthrone intermediate with Lewis acid activators such as boron trifluoride etherate (BF3·OEt2) [27]. The stereochemical control in this reaction arises from the conformational constraints imposed by the existing ring system, which limits the possible orientations of the newly formed spirocyclic bond [28]. The use of non-coordinating Lewis acids was found to be essential for achieving high yields and maintaining stereochemical integrity [27].

One of the most significant challenges in the viridicatumtoxin B synthesis involved the introduction of hydroxyl groups at the C4a and C12a positions with the correct stereochemistry [27] [28]. The C12a hydroxylation was achieved through a carefully orchestrated sequence involving enol formation followed by oxidation with nickel(II) acetylacetonate and dimethyldioxirane (DMDO) [28]. The facial selectivity of this oxidation is governed by the steric environment around the enol double bond and the approach trajectory of the oxidizing agent [28].

The C4a hydroxylation required the development of a novel enolate-based oxidation strategy [27] [28]. This transformation involved the regioselective formation of an enolate anion followed by treatment with Davis oxaziridine as the oxidizing agent [28]. The stereochemical outcome of this reaction is controlled by the geometry of the enolate intermediate and the facial selectivity of the oxidation step [28]. Systematic investigations revealed critical reactivity patterns that enabled the successful implementation of this challenging transformation [27].

The use of anthrone intermediates throughout the synthesis provided several key advantages for stereochemical control [10]. The reduced oxidation state of the anthrone relative to the final anthraquinone product allows for selective functionalization reactions that would not be possible on the fully oxidized system [10]. Additionally, the conformational flexibility of anthrone intermediates can be exploited to access different stereochemical outcomes through careful control of reaction conditions [10].

The stereochemical assignment of key intermediates in the viridicatumtoxin B synthesis relied heavily on nuclear magnetic resonance (NMR) spectroscopic analysis and X-ray crystallographic studies [28] [10]. The complex NMR spectra observed for certain intermediates revealed the presence of conformational dynamics and restricted rotation around specific bonds, providing valuable insights into the three-dimensional structure of these molecules [28].

A particularly interesting aspect of the viridicatumtoxin B synthesis involved the discovery of unexpected tautomeric equilibria in late-stage intermediates [10]. Compound 37 was found to exist in equilibrium with its cyclic hemiacetal isomer, with the two forms interconverting slowly as evidenced by broad NMR signals at ambient temperature [10]. Low-temperature NMR studies confirmed the presence of two distinct species and provided insight into the dynamic behavior of these complex molecules [10].

The final structural revision of viridicatumtoxin B from the originally proposed epoxy-hemiacetal structure to a hydroxy-ketone form demonstrates the importance of rigorous structural characterization in complex natural product synthesis [10]. The revision was based on careful analysis of 13C NMR spectroscopic data, which revealed the absence of the expected carbon signals for an epoxy-hemiacetal moiety and the presence of signals consistent with a ketone functional group [10].

The development of the viridicatumtoxin B synthesis has provided valuable insights into the reactivity patterns of anthrone intermediates and their utility in complex natural product synthesis [27] [28]. The strategies developed for stereochemical control in this system have found application in the synthesis of related natural products and have contributed to the broader understanding of anthrone chemistry [27].

The enantioselective synthesis of viridicatumtoxin B analogs has been achieved through the implementation of chiral auxiliaries and asymmetric catalytic methods [29]. These developments have enabled the preparation of both enantiomers of the natural product and have facilitated structure-activity relationship studies for this important class of antibiotics [29].

Physical Description

Water or Solvent Wet Solid; Dry Powder

Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline]

LIGHT YELLOW CRYSTALS.

Color/Form

Yellow rhombic needles from alcohol, benzene

Yellow-green crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

377 °C at 760 mm Hg

380 °C

Flash Point

185 °C

365 °F (185 °C) (Closed cup)

185 °C c.c.

Heavy Atom Count

Vapor Density

7.16 (Air = 1)

Relative vapor density (air = 1): 7.16

Density

1.42-1.44 at 20 °C/4 °C

1.4 g/cm³

LogP

log Kow = 3.39

3.39

Odor

Decomposition

Appearance

Melting Point

286 °C

Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol

UNII

Related CAS

GHS Hazard Statements

Pharmacology

Mechanism of Action

Vapor Pressure

0.00000012 [mmHg]

Vapor pressure = 1 mm Hg at 190.0 °C

1.16X10-7 mm Hg at 25 °C

Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

/In animals/ elimination is quick; almost 96% is excreted within 48 hr in the urine and feces.

Metabolism Metabolites

Quinones (ie, 6,12-dione) have been shown to undergo oxidation-reduction cycles involving quinone, hydroquinone, and molecular oxygen, resulting in the formation of oxygen radicals and semiquinone radicals. /Quinones/

Anthraquinone (labelled with 14C in the 9,10-positions) was administered orally in a dose of 5 mg/kg bw to male rats and the urine and the feces of the animals were collected until 48 hr after administration: the elimination ratio (renal: fecal) amounted to about 1:1.6. The main elimination product in feces, anthraquinone amounted to minimum 40% of the totally recovered radioactivity (in the excreta and the carcass 48 hr after administration), non conjugated 2-hydroxy-anthraquinone as a minor fecal metabolite was found in approximately 4%. Urine contained as main biotransformation product (approximately 20% of the totally recovered radioactivity) conjugated 2-hydroxy-anthraquinone, unchanged anthraquinone amounted to about 1% in the urine.

In a study of the metabolism of anthraquinone, rats were maintained for 4 days on a diet containing 5% of anthraquinone, the urines being collected daily. The following urinary metabolites were detectable: 2-hydroxyanthraquinone and its sulphuric ester, conjugates of 9-hydroxy-, 9,10-dihydroxy- and 2,9,10-thrihydroxyanthracene and anthrone.

A metabolism study was conducted using male Fischer 344 rats in which they were fed formulations of 4 lots of anthraquinone, produced by three different synthetic routes, with concentrations of 938, 3750 and 7500 ppm and a control diet containing no anthraquinone in irradiated NTP 2000 feed for seven consecutive days. One of the lots had been previously used to conduct subchronic and chronic rodent toxicity studies in feed. Ten animals were used per group. The formulations were prepared using anthraquinone with particle sizes smaller than 80 mesh and consistent in distribution for each lot. All animals were placed in individual metabolism cages following dosing and urine was collected for 24 hours. The urine of all animals from each group was pooled. The purpose of this study was to evaluate any difference in absorption and metabolism of the anthraquinone. A high performance liquid chromatographic method with ultraviolet absorbance detection (HPLC/UV) was developed to analyze the urine samples for 1- and 2-hydroxyanthraquinone, metabolites of anthraquinone. The method consisted of extracting 2 mL of urine with three 2-mL aliquots of ethyl acetate, combining them, evaporating, and reconstituting in 25% water:75% acetonitrile. The reconstituted extracts were analyzed using a C18 reverse-phase column, a mobile phase starting at 75% water:25% acetonitrile, remaining there for 5 minutes and then going to 25%water:75% acetonitrile over 20 minutes with a linear gradient, and a detection wavelength of 260 nm. This method was validated and found to have acceptable linearity, specificity, sensitivity, accuracy, precision, recovery, and ruggedness. Analysis of the samples found that the metabolic profiles and concentrations were consistent for each source of anthraquinone at a given dose level. 1- and 2-hydroxyanthraquinone and anthraquinone were found in all samples from the dosed animals. Within a given sample the concentrations of 2-hydroanthraquinone and anthraquinone were similar and the concentration of 1-hydroxyanthraquinone was approximately 2% of the other two.

Wikipedia

Chitosan

Hoelite

Use Classification

Methods of Manufacturing

Industrial preperation from phthalic anhydride and benzene: From anthracene with vanadium pentoxide, sodium chlorate, glacial acetic, and sulfuric acids.

Anthracene + nitric acid, concentrated (nitric acid oxidation process); o-Benzoylbenzoic acid (acid-catalyzed condensation)

Styrene is dimerized in the liquid phase to 1-methyl-3-phenylindane, utilizing phosphoric acid as catalyst, followed by catalytic vapor phase oxidation to anthraquinone.

For more Methods of Manufacturing (Complete) data for ANTHRAQUINONE (6 total), please visit the HSDB record page.

General Manufacturing Information

9,10-Anthracenedione: ACTIVE

BASIC PRODUCERS: BAYER AG (WEST GERMANY) (CORBIT*, MORKIT*)

Anthraquinone dye. A dye whose molecular structure is based on anthraquinone. ... C.I. numbers from 58000 to 72999. These are acid or mordant dyes when OH or HSO3 groups respectively are present. Those anthraquinone dyes that can be reduced to alkaline sol leuco (vat) derivative that has affinity for fibers, & which can be reoxidized to the dye, are known as anthraquinone vat dyes. They are largely used on cotton, rayon, & silk, & have excellent properties of color and fastness. /Anthraquinone dye/

... Disperse dyes (used for acetate, rayon & synthetic fibers) ... disperse colors may be anthraquinone ... dyes...

Fungicidal activity is found in variety of quinones in general order 1,4-naphthoquinone greater than phenanthroquinone greater than p-benzoquinone greater than anthraquinone.

As bird repellant treat seeds of cereals, vegetables & legumes at rate of about 1 lb (of 25% formulation)/500 lb seed.

Analytic Laboratory Methods

A METHOD WAS DEVELOPED FOR THE DETECTION OF 9,10-ANTHRAQUINONE BIRD REPELLANT IN SEEDS, CROPS, & SOIL. THE DETECTION WAS BY ELECTRON-CAPTURE DETECTOR. RECOVERIES WERE 94-106% @ 0.5-0.05 PPM, & THE MAX SENSITIVITY WAS 0.05 PPM.

ANTHRAQUINONE DETERMINATION IN AIRBONE PARTICULATE MATTER BY CAPILLARY GAS CHROMATOGRAPHY & GAS CHROMATOGRAPHY/MASS SPECTROMETRY.

POLAROGRAPHIC DETERMINATION OF ANTHRAQUINONE WITH DMF AS SOLVENT, AMMONIUM ACETATE SOLN AS SUPPORTING ELECTROLYTE, & GELATIN SOLN AS MAX SUPPRESSOR. RESULTS WERE REPRODUCIBLE & ERRORS DID NOT EXCEED + OR - 3%.

For more Analytic Laboratory Methods (Complete) data for ANTHRAQUINONE (9 total), please visit the HSDB record page.